molecular formula C8H14N4O2 B1520476 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1178125-24-0

6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1520476
M. Wt: 198.22 g/mol
InChI Key: YHHAZWRUFLWOJE-UHFFFAOYSA-N
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Description

“6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 1178125-24-0 . It has a molecular weight of 198.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2/c1-3-10-5-6 (9)12 (4-2)8 (14)11-7 (5)13/h10H,3-4,9H2,1-2H3, (H,11,13,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.22 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Antiviral and Antibacterial Agents

  • Pyrimidine derivatives have been evaluated for their antiviral activities, particularly against hepatitis B virus (HBV), showing moderate to high activities. This suggests their potential application in developing new antiviral drugs (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
  • Some pyrimidine compounds have exhibited significant antibacterial activity, making them candidates for antibacterial drug development (Shukla, Bishnoi, Devi, Kumar, Srivastava, Srivastava, & Fatma, 2019).

Supramolecular Chemistry

  • Novel pyrimidine derivatives have been synthesized and investigated for their ability to form hydrogen-bonded supramolecular assemblies with crown ethers. These findings have implications for the design of new materials with specific electronic or photonic properties (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Cancer Research

Alzheimer's Disease Treatment

Material Science and Chemistry

  • Pyrimidine derivatives have been synthesized and characterized for their potential applications in material science, demonstrating interesting optical and electronic properties. These compounds may serve as efficient candidates for optical, nonlinear optical (NLO), and drug discovery applications, showcasing their versatility in scientific research (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

6-amino-1-ethyl-5-(ethylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-10-5-6(9)12(4-2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHAZWRUFLWOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N(C(=O)NC1=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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